![molecular formula C7H2ClF6N B1611008 2-Chloro-4,6-bis(trifluoromethyl)pyridine CAS No. 81565-21-1](/img/structure/B1611008.png)
2-Chloro-4,6-bis(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4,6-bis(trifluoromethyl)pyridine (2C4,6-BTP) is a chemical compound belonging to the pyridine family of heterocyclic compounds. It is a colorless liquid that is soluble in water, and is used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2C4,6-BTP is also used as a ligand in coordination chemistry.
Scientific Research Applications
Agrochemical Industry
2-Chloro-4,6-bis(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The introduction of Fluazifop-butyl, a derivative of this compound, marked the beginning of its application in the agrochemical market. Since then, over 20 new agrochemicals containing this motif have been named .
Pharmaceutical Industry
In the pharmaceutical sector, several drugs and veterinary products contain the trifluoromethylpyridine moiety. This includes five pharmaceutical and two veterinary products that have been approved for the market. Many candidates are currently undergoing clinical trials, indicating the significance of this compound in developing new medications .
Synthesis of Organic Compounds
The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety make 2-Chloro-4,6-bis(trifluoromethyl)pyridine an important intermediate in the synthesis of organic compounds. This has led to advances in various fields, including agrochemicals, pharmaceuticals, and functional materials .
Development of Fluorinated Compounds
More than 50% of pesticides launched in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group. This highlights the role of 2-Chloro-4,6-bis(trifluoromethyl)pyridine in the development of new fluorinated compounds for the crop protection industry .
FDA-Approved Drugs
The trifluoromethyl group, a part of 2-Chloro-4,6-bis(trifluoromethyl)pyridine , is found in many FDA-approved drugs. Over the past 20 years, 19 drugs containing this group have been approved, showcasing its relevance in modern medicine .
Research on Biological Activities
The biological activities of derivatives of 2-Chloro-4,6-bis(trifluoromethyl)pyridine are attributed to the combination of fluorine’s unique properties and the pyridine structure. This makes it a compound of interest for research into new biological activities .
Vapor-Phase Reactions
This compound is also used in vapor-phase reactions due to its stability and reactivity. This application is crucial in the synthesis of various chemical products where controlled reactions are necessary .
Novel Applications in Discovery Chemistry
The ongoing research suggests that many novel applications of 2-Chloro-4,6-bis(trifluoromethyl)pyridine will be discovered in the future. Its unique properties make it a valuable asset in discovery chemistry, particularly in the search for new pharmacophores .
Mechanism of Action
Target of Action
2-Chloro-4,6-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . Its primary targets are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .
Mode of Action
The compound interacts with its targets primarily through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues .
Result of Action
It’s known that the major use of its derivatives is in the protection of crops from pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-bis(trifluoromethyl)pyridine. The compound’s reactivity, physico-chemical behavior, and biological activity are significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .
properties
IUPAC Name |
2-chloro-4,6-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-2-3(6(9,10)11)1-4(15-5)7(12,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLRLKOOIIRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563425 | |
Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-bis(trifluoromethyl)pyridine | |
CAS RN |
81565-21-1 | |
Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81565-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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